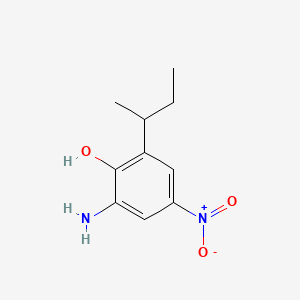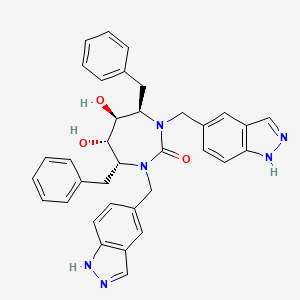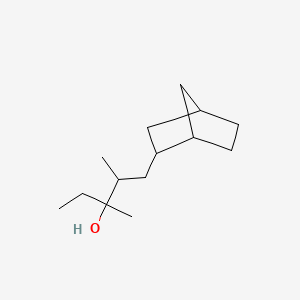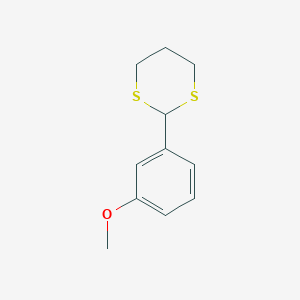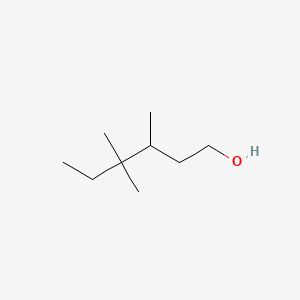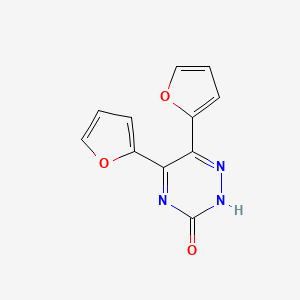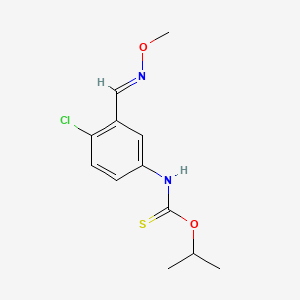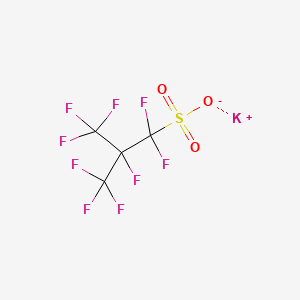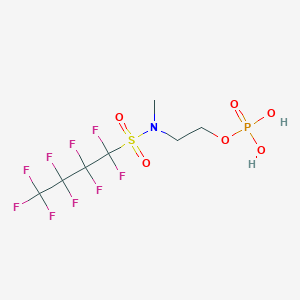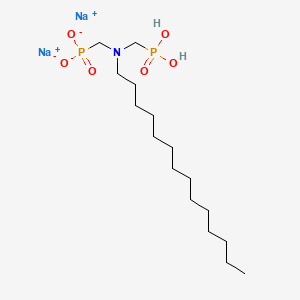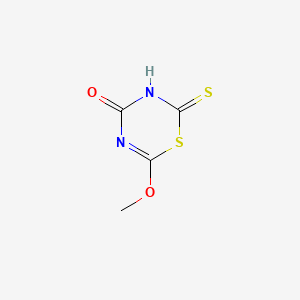
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one is a chemical compound belonging to the thiazine class, characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of this compound with suitable reagents to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed: The reactions of this compound can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antimicrobial, antifungal, and anticancer agent.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share structural similarities with 6-Methoxy-2-thioxo-2,3-dihydro-4H-1,3,5-thiadiazin-4-one and exhibit diverse biological activities.
Indole derivatives: These compounds also have similar biological activities and applications.
Uniqueness: this compound stands out due to its specific molecular structure, which allows for unique interactions with biological targets and pathways.
Properties
CAS No. |
78972-51-7 |
|---|---|
Molecular Formula |
C4H4N2O2S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
6-methoxy-2-sulfanylidene-1,3,5-thiadiazin-4-one |
InChI |
InChI=1S/C4H4N2O2S2/c1-8-3-5-2(7)6-4(9)10-3/h1H3,(H,6,7,9) |
InChI Key |
KLEVLAOKPYVALO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=O)NC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


